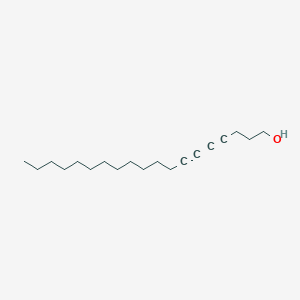![molecular formula C12H16BClO4 B1418032 Ácido (5-cloro-2-[(2,2-dimetilpropoxi)carbonil]fenil)borónico CAS No. 1315476-05-1](/img/structure/B1418032.png)
Ácido (5-cloro-2-[(2,2-dimetilpropoxi)carbonil]fenil)borónico
Descripción general
Descripción
“(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H16BClO4 and a molecular weight of 270.52 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: B(C1=C(C=CC(=C1)Cl)C(=O)OCC©©C)(O)O . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a carbonyl group linked to a 2,2-dimethylpropoxy group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.52 and a molecular formula of C12H16BClO4 . It has a complexity of 290 and a topological polar surface area of 66.8Ų . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
Biología Química
En biología química, este compuesto se utiliza para reacciones de clic reversibles. Estas reacciones son fundamentales para crear ensamblajes moleculares dinámicos que pueden responder a estímulos biológicos. La porción de ácido bórico del compuesto interactúa con los cis-dioles en las moléculas biológicas, permitiendo la formación reversible de complejos .
Química Supramolecular
Los químicos supramoleculares emplean este compuesto para diseñar moléculas que pueden autoensamblarse en estructuras más grandes. El grupo ácido bórico forma enlaces fuertes pero reversibles con otras moléculas, lo cual es esencial para la construcción de arquitecturas supramoleculares .
Aplicaciones Biomédicas
El grupo ácido bórico del compuesto es biocompatible y se puede utilizar para crear dispositivos biomédicos. Se puede incorporar en sensores que detectan marcadores biológicos o en materiales que responden a la presencia de moléculas específicas en el cuerpo .
Aplicaciones de Detección
Los ácidos bóricos son conocidos por su capacidad para formar complejos con dioles y bases de Lewis, lo que los convierte en ideales para aplicaciones de detección. Este compuesto en particular podría utilizarse en el desarrollo de sensores para detectar azúcares u otras moléculas que contienen dioles en diversos entornos .
Manipulación y Modificación de Proteínas
Los investigadores pueden utilizar este compuesto para etiquetar proteínas o modificar su función. El ácido bórico interactúa con los dioles presentes en las porciones de azúcar de las glucoproteínas, lo que permite la modificación o etiquetado dirigido de estas biomoléculas .
Desarrollo Terapéutico
La interacción de los ácidos bóricos con las moléculas biológicas abre posibilidades para el desarrollo terapéutico. Este compuesto podría utilizarse para diseñar fármacos que se dirijan a vías biológicas específicas o para crear sistemas de administración que liberen fármacos en respuesta a desencadenantes específicos .
Química de Materiales
En química de materiales, el compuesto se puede utilizar para crear polímeros o micropartículas que tienen respuestas específicas a los cambios ambientales. Por ejemplo, podría utilizarse para desarrollar materiales que cambien sus propiedades en presencia de ciertas sustancias químicas .
Catálisis
Los ácidos bóricos se utilizan a menudo en reacciones catalíticas, como el acoplamiento de Suzuki-Miyaura, que es una reacción fundamental en la síntesis orgánica. Este compuesto, con su funcionalidad de ácido bórico, podría ser un reactivo valioso en estos procesos catalíticos .
Mecanismo De Acción
Target of Action
The primary target of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid participates in the Suzuki–Miyaura coupling reaction, which involves two key steps . The first step is oxidative addition, where the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . The second step is transmetalation, where (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid, a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid, leads to the formation of carbon–carbon bonds . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are essential for the synthesis of many complex organic compounds .
Pharmacokinetics
The compound’s properties, such as its molecular weight of 27052 and its rotatable bond count of 5 , may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of many organic compounds .
Action Environment
The action of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .
Propiedades
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWKNWCOCNXTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315476-05-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



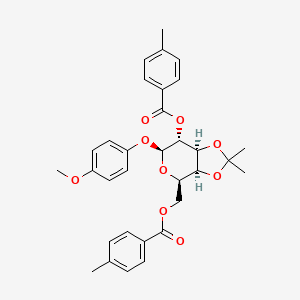

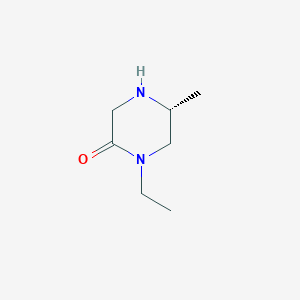
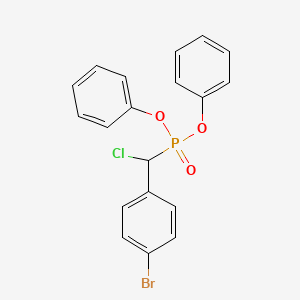
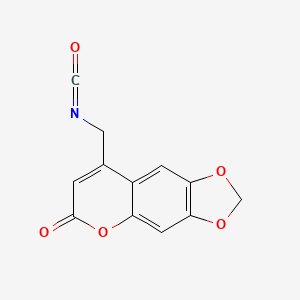
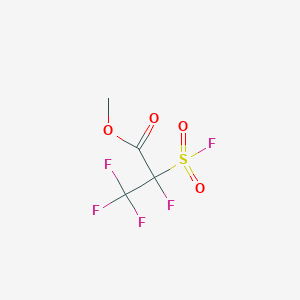
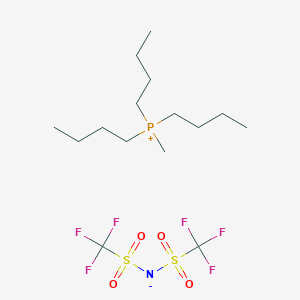

![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)
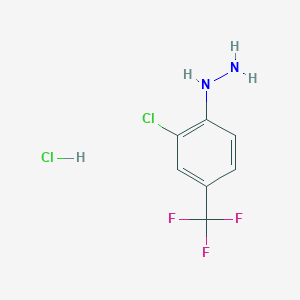
![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)
